molecular formula C6H9NO2 B1675233 (2S)-2-Aminohex-5-ynoic acid CAS No. 98891-36-2

(2S)-2-Aminohex-5-ynoic acid

Cat. No. B1675233
CAS RN: 98891-36-2
M. Wt: 127.14 g/mol
InChI Key: SCGJGNWMYSYORS-YFKPBYRVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

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Synthesis Analysis

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Molecular Structure Analysis

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Chemical Reactions Analysis

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Physical And Chemical Properties Analysis

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Scientific Research Applications

  • Inhibition of Bacterial Glutamic Acid Decarboxylase : (2S)-2-Aminohex-5-ynoic acid is known to inhibit bacterial glutamic acid decarboxylase in a time-dependent and irreversible manner. This inhibition is stereospecific and involves the abstraction of a specific hydrogen atom, leading to the generation of a reactive alkylating agent within the enzyme's active site (Jung, Metcalf, Lippert, & Casara, 1978).

  • Presence in Natural Sources : This compound has been identified in Tricholomopsis rutilans, an edible mushroom, in its threo- and erythro-forms. These forms were characterized through various analytical techniques such as elementary analysis, optical rotation, and NMR spectra (Niimura & Hatanaka, 1974).

  • Inhibition of L-ornithine2-oxoacid Aminotransferase

    : It has been found that (2S)-2-Aminohex-5-ynoic acid can inhibit L-ornithine:2-oxoacid aminotransferase, an enzyme involved in amino acid metabolism. The inhibition mechanisms for this enzyme are identical to those observed in other omega-aminotransferases (Jung & Seiler, 1978).

  • Inactivation of Aminotransferases : Research has shown that (2S)-2-Aminohex-5-ynoic acid can cause time-dependent irreversible inactivation of certain aminotransferases, such as 4-aminobutyrate aminotransferase. This inactivation can be specific to certain enantiomers of the compound (Danzin, Claverie, & Jung, 1984).

  • Antimetabolite Properties : In a study involving edible mushrooms, (2S)-2-Aminohex-5-ynoic acid was isolated as an active compound with antimetabolite properties, showing strong inhibitory effects on the growth of Bacillus subtilis (Aoyagi & Sugahara, 1985).

  • Inhibition of Ornithine Decarboxylase : (2S)-2-Aminohex-5-ynoic acid has been investigated for its potential to inhibit ornithine decarboxylase, an enzyme crucial in the polyamine biosynthesis pathway. This inhibition can have significant effects on cellular growth and differentiation (Danzin, Casara, Claverie, Metcalf, & Jung, 1983).

  • Enzymatic Synthesis Applications : An efficient enzymatic route for the preparation of key intermediates in the synthesis of human rhinovirus protease inhibitors involves the use of (2S)-2-[3-{[(5-methylisoxazol-3-yl)carbonyl]amino}-2-oxopyridin-1(2H)-yl]pent-4-ynoic acid (Martínez, Yazbeck, & Tao, 2004).

Safety And Hazards

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Future Directions

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For a specific compound like “(2S)-2-Aminohex-5-ynoic acid”, you would need to consult scientific literature or databases for this information. Please note that not all compounds will have information available in all these areas. If you have a different compound or a more specific question about “(2S)-2-Aminohex-5-ynoic acid”, feel free to ask!


properties

IUPAC Name

(2S)-2-aminohex-5-ynoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9NO2/c1-2-3-4-5(7)6(8)9/h1,5H,3-4,7H2,(H,8,9)/t5-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCGJGNWMYSYORS-YFKPBYRVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCCC(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C#CCC[C@@H](C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

127.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2S)-2-Aminohex-5-ynoic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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Citations

For This Compound
1
Citations
青柳康夫 - 女子栄養大学紀要, 2018 - i-repository.net
For dried shiitake, we elucidated the composition of eritadenine, free amino acids, and low molecular weight peptides, and proposed an optimal re-hydration method based on the …
Number of citations: 1 www.i-repository.net

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